4-Carbamimidoylbenzoyl chloride
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Overview
Description
4-Carbamimidoylbenzoyl chloride, also known as 4-CBCl, is a chemical compound used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 4-Carbamimidoylbenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form carbamimidoyl derivatives.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 4-Carbamimidoylbenzoyl chloride. However, it has been shown to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Carbamimidoylbenzoyl chloride in lab experiments is its high yield in synthesis. Additionally, it is relatively easy to handle and store. However, it can be expensive to purchase and may not be readily available in all labs.
Future Directions
There are several future directions for research involving 4-Carbamimidoylbenzoyl chloride. One area of interest is the development of new fluorescent probes for imaging applications. Additionally, the use of 4-Carbamimidoylbenzoyl chloride in the synthesis of new materials or drugs could be explored further. Finally, more research is needed to understand the mechanism of action and potential biochemical and physiological effects of 4-Carbamimidoylbenzoyl chloride.
Synthesis Methods
The synthesis of 4-Carbamimidoylbenzoyl chloride involves the reaction of benzoyl chloride with cyanamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Carbamimidoylbenzoyl chloride.
Scientific Research Applications
4-Carbamimidoylbenzoyl chloride is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the carbamimidoyl group into molecules. This can be useful in the development of new drugs or materials. Additionally, 4-Carbamimidoylbenzoyl chloride has been used in the synthesis of fluorescent probes for imaging applications.
properties
CAS RN |
138109-35-0 |
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Product Name |
4-Carbamimidoylbenzoyl chloride |
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-carbamimidoylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H3,10,11) |
InChI Key |
TYEUEBYQZRRNTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)C(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=O)Cl |
synonyms |
Benzoyl chloride, 4-(aminoiminomethyl)- (9CI) |
Origin of Product |
United States |
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